molecular formula C12H7BrClF3N2O2S B12579336 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- CAS No. 646039-89-6

3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12579336
CAS No.: 646039-89-6
M. Wt: 415.61 g/mol
InChI Key: RPNGKEQPPKENOU-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is part of the pyridinesulfonamide family, which is known for its diverse biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid properties .

Preparation Methods

The synthesis of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common synthetic route includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. For instance, it inhibits the activity of PI3Kα kinase by binding to its active site, thereby blocking the signaling pathways that promote cell growth and survival . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar compounds include other pyridinesulfonamide derivatives such as:

The uniqueness of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]- lies in its trifluoromethyl group, which enhances its biological activity and stability compared to other derivatives .

Properties

CAS No.

646039-89-6

Molecular Formula

C12H7BrClF3N2O2S

Molecular Weight

415.61 g/mol

IUPAC Name

5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-sulfonamide

InChI

InChI=1S/C12H7BrClF3N2O2S/c13-10-5-9(6-18-11(10)14)22(20,21)19-8-3-1-7(2-4-8)12(15,16)17/h1-6,19H

InChI Key

RPNGKEQPPKENOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

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